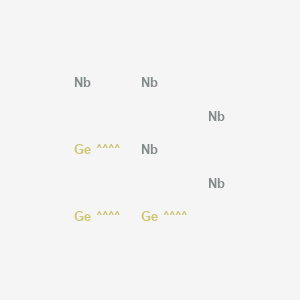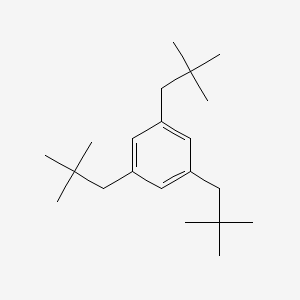![molecular formula C11H11I2NO4 B14709109 N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine CAS No. 24324-30-9](/img/structure/B14709109.png)
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of two iodine atoms and a hydroxy group attached to a benzene ring, which is further connected to a propanoic acid moiety and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine typically involves the iodination of a precursor compound followed by coupling with glycine. One common method involves the iodination of 4-hydroxyphenylpropanoic acid using iodine and an oxidizing agent such as hydrogen peroxide. The resulting 3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is then reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The iodine atoms can be reduced to hydrogen using reducing agents such as sodium borohydride.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 3-(4-oxo-3,5-diiodophenyl)propanoyl glycine.
Reduction: N-[3-(4-Hydroxyphenyl)propanoyl]glycine.
Substitution: N-[3-(4-Azido-3,5-diiodophenyl)propanoyl]glycine.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine involves its interaction with specific molecular targets. The hydroxy and iodine groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with their binding domains. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid: Lacks the glycine moiety but shares similar structural features.
N-Alpha-Acetyl-3,5-Diiodotyrosylglycine: Contains an acetyl group instead of the propanoic acid moiety.
3-(3,5-Diiodo-4-hydroxyphenyl)lactate: Similar iodine and hydroxy substitution but with a lactate group.
Uniqueness
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine is unique due to the presence of both the propanoic acid and glycine moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
24324-30-9 |
|---|---|
Molekularformel |
C11H11I2NO4 |
Molekulargewicht |
475.02 g/mol |
IUPAC-Name |
2-[3-(4-hydroxy-3,5-diiodophenyl)propanoylamino]acetic acid |
InChI |
InChI=1S/C11H11I2NO4/c12-7-3-6(4-8(13)11(7)18)1-2-9(15)14-5-10(16)17/h3-4,18H,1-2,5H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
RQYNGBRLYJJKDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)O)I)CCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


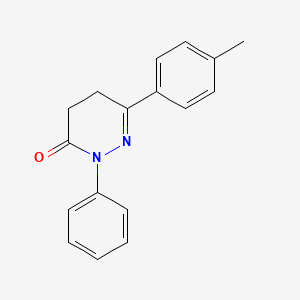
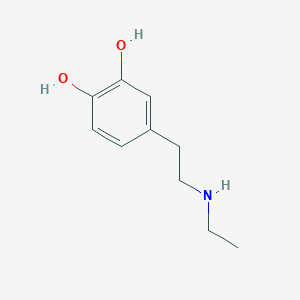


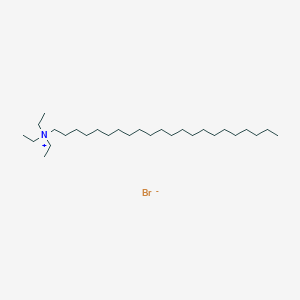
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

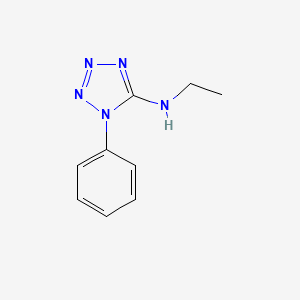
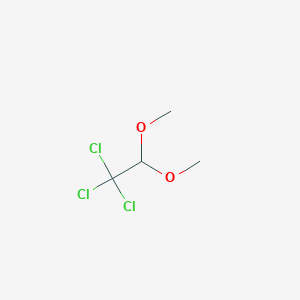

![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)
